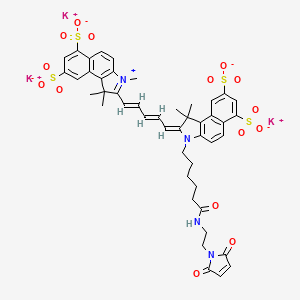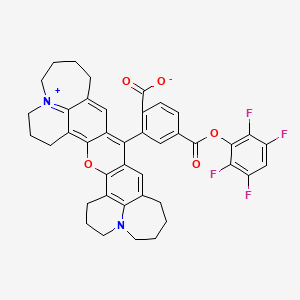
Nct-tfp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NCT-TFP is a chemical compound known for its role as a probe in identifying inhibitors of poly (ADP-ribose) polymerases (PARP). Poly (ADP-ribose) polymerases are enzymes involved in various cellular processes, including DNA repair and programmed cell death. This compound is utilized in scientific research to study the inhibition of these enzymes, which has implications in cancer therapy and other medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NCT-TFP involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as Friedel-Crafts acylation and nucleophilic substitution.
Coupling Reactions: The intermediate compounds are then coupled using reagents like palladium catalysts to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
NCT-TFP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified chemical structures.
Substitution: Formation of substituted products with new functional groups.
Aplicaciones Científicas De Investigación
NCT-TFP has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the inhibition of poly (ADP-ribose) polymerases, aiding in the development of new chemical inhibitors.
Biology: Employed in cellular studies to understand the role of poly (ADP-ribose) polymerases in DNA repair and cell death.
Medicine: Investigated for its potential in cancer therapy by targeting poly (ADP-ribose) polymerases inhibitors.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mecanismo De Acción
NCT-TFP exerts its effects by binding to poly (ADP-ribose) polymerases and inhibiting their activity. This inhibition prevents the enzymes from repairing damaged DNA, leading to cell death in cancer cells. The molecular targets include the active sites of poly (ADP-ribose) polymerases, and the pathways involved are related to DNA repair and programmed cell death .
Comparación Con Compuestos Similares
Similar Compounds
Olaparib: Another inhibitor of poly (ADP-ribose) polymerases used in cancer therapy.
Rucaparib: A similar compound with applications in cancer treatment.
Niraparib: Known for its role in inhibiting poly (ADP-ribose) polymerases in cancer cells
Uniqueness of NCT-TFP
This compound is unique due to its specific structure, which allows it to act as a highly selective probe for poly (ADP-ribose) polymerases inhibitors. Its ability to bind selectively to the active sites of these enzymes makes it a valuable tool in scientific research and drug development .
Propiedades
Fórmula molecular |
C41H34F4N2O5 |
|---|---|
Peso molecular |
710.7 g/mol |
Nombre IUPAC |
2-(3-oxa-25-aza-9-azoniaheptacyclo[18.8.1.15,9.02,18.04,16.025,29.014,30]triaconta-1(29),2(18),4,9(30),14,16,19-heptaen-17-yl)-4-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoate |
InChI |
InChI=1S/C41H34F4N2O5/c42-30-20-31(43)34(45)39(33(30)44)52-41(50)23-11-12-24(40(48)49)27(19-23)32-28-17-21-7-1-3-13-46-15-5-9-25(35(21)46)37(28)51-38-26-10-6-16-47-14-4-2-8-22(36(26)47)18-29(32)38/h11-12,17-20H,1-10,13-16H2 |
Clave InChI |
HIQOSFLVLGJWID-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCCC3=C2C(=CC4=C3OC5=C6CCC[N+]7=C6C(=CC5=C4C8=C(C=CC(=C8)C(=O)OC9=C(C(=CC(=C9F)F)F)F)C(=O)[O-])CCCC7)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
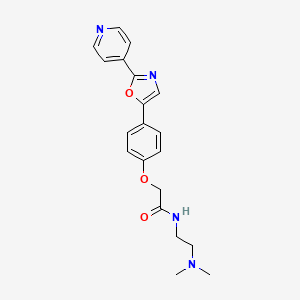
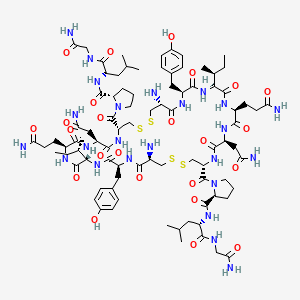
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
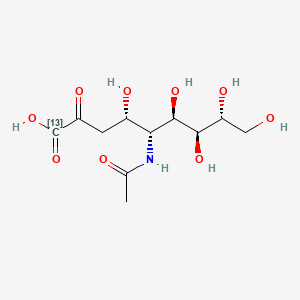
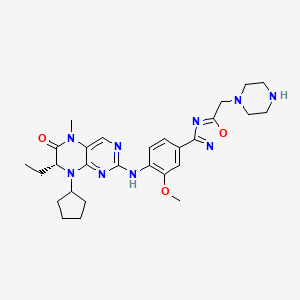
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
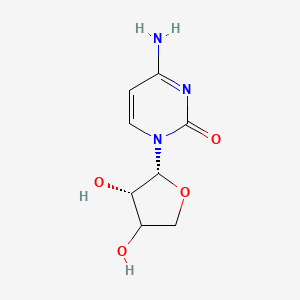
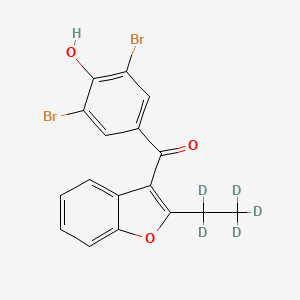
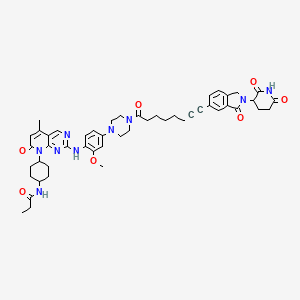
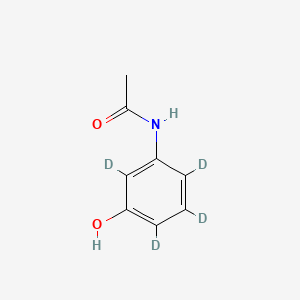
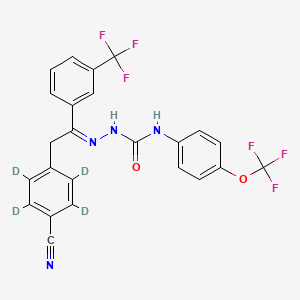
![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
